molecular formula C21H23N3O3S2 B2952953 N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252903-76-6

N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2952953
CAS RN: 1252903-76-6
M. Wt: 429.55
InChI Key: IZKYRMIPLUTFOZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformation

Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed insights into their crystal structures and conformations. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This folding leads to the pyrimidine ring being inclined to the benzene ring, stabilized by intramolecular hydrogen bonding, which could suggest potential for designing compounds with specific molecular interactions (Subasri et al., 2016).

Synthesis and Inhibitory Activity

Compounds based on the thieno[2,3-d]pyrimidine scaffold, including those with modifications similar to the query compound, have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds show promise in therapeutic applications due to their potent inhibitory activities, suggesting a pathway for the development of new treatments (Gangjee et al., 2008).

Vibrational Spectroscopy and Molecular Interaction

Vibrational spectroscopy studies, particularly using Raman and Fourier transform infrared spectroscopy, have been conducted on similar molecules. These studies provide valuable insights into the molecular structure, hydrogen-bonded interactions, and the impact of rehybridization and hyperconjugation on molecular stability. Such research offers a foundation for understanding the behavior of N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in various environments (Jenepha Mary et al., 2022).

Antitumor Activity

Research has also explored the synthesis and evaluation of new derivatives based on the thieno[3,2-d]pyrimidine scaffold for antitumor activity. These studies highlight the potential of such compounds in cancer treatment, as they have shown to possess significant inhibitory effects on various human cancer cell lines. The findings suggest the potential of this compound for further investigation as an antitumor agent (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-13(2)8-10-24-20(27)19-17(9-11-28-19)23-21(24)29-12-18(26)22-16-6-4-15(5-7-16)14(3)25/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKYRMIPLUTFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.